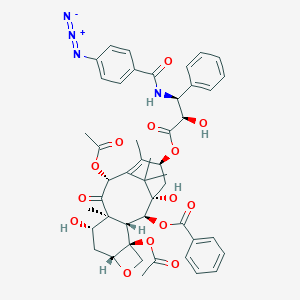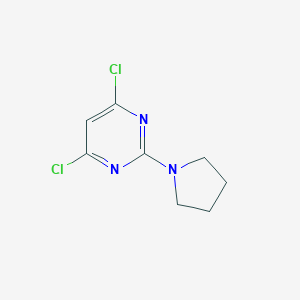
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that is part of the pyrimidine family, which is known for its diverse range of biological activities and applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine, they do provide insights into the synthesis, properties, and applications of structurally related pyrimidine derivatives.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cross-coupling reactions and nucleophilic substitutions. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines were synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents, showcasing the versatility of this method in functionalizing pyrimidines at the C-4 and C-6 positions . Similarly, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction, followed by aldol condensation . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine by choosing appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by planar six-membered rings with significant double-bond character within the ring system. X-ray methods have been used to study the structures of isomorphous pyrimidines, revealing the distribution of substituents and the presence of hydrogen bonding in the crystal lattice . These structural insights are crucial for understanding the reactivity and interaction of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involved nucleophilic substitution and coupling reaction steps . These reactions are essential for the functionalization and diversification of pyrimidine scaffolds, which can be tailored for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. Compounds with electron-donating groups displayed strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state . Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives have shown that the electronic, photophysical, and charge transfer properties can be tuned, which is crucial for their application as efficient charge transfer materials . Additionally, the synthesis of novel polyimides derived from pyridine-containing monomers has resulted in materials with good solubility, thermal stability, and mechanical properties .
Aplicaciones Científicas De Investigación
1. Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. The reaction led to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products: pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction offers insights into synthesizing biologically active compounds, particularly 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate, which have potential applications in medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
2. Optical Properties in Pyrimidines
Research on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines demonstrated the synthesis and study of optical properties of these compounds. The study focused on how different solvents affect the optical absorption and emission properties of these systems. This research is significant for developing colorimetric and luminescent pH sensors, highlighting the role of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives in optical and sensory applications (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).
3. Plant Growth Stimulating Effects
In 2019, a study synthesized new derivatives from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, leading to compounds showing promising plant growth stimulating effects. This research points to the potential agricultural applications of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
4. Microwave-Assisted Synthesis
A study highlighted a microwave-assisted synthesis method for 4,6-disubstituted 2-methylthiopyrimidines using 4,6-dichloro-2-thiomethylpyrimidine. This method offers a quick and efficient way to synthesize these compounds, which are of interest in various scientific research applications, particularly in the field of chemistry and material sciences (Thomann, Eberhard, Allegretta, Empting, & Hartmann, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQEVZABXPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598293 | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
154117-91-6 | |
| Record name | 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

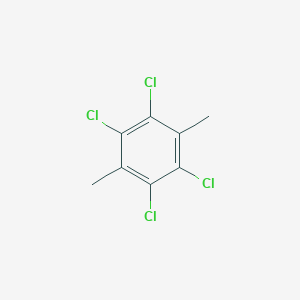
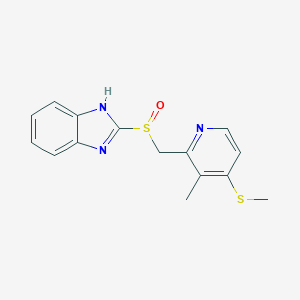
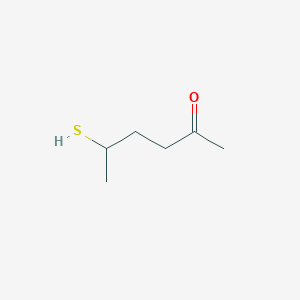
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


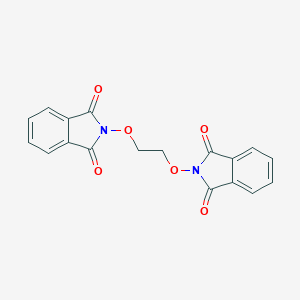
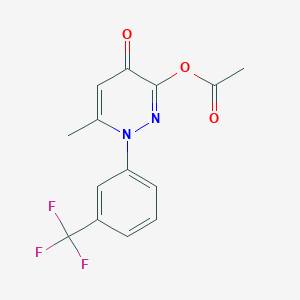
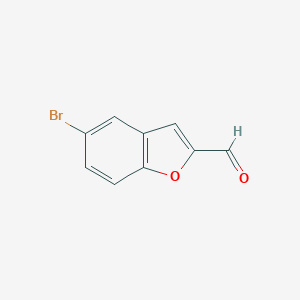

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
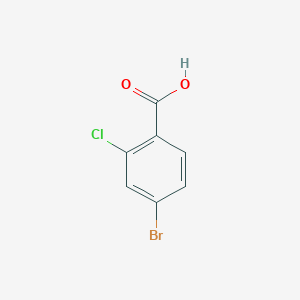
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
